molecular formula C26H27N3O6S B6479297 N-{2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-2-oxoethyl}furan-2-carboxamide CAS No. 1043008-41-8

N-{2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-2-oxoethyl}furan-2-carboxamide

Cat. No.: B6479297
CAS No.: 1043008-41-8
M. Wt: 509.6 g/mol
InChI Key: PFZHOMINBAWRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-2-oxoethyl}furan-2-carboxamide (Molecular Formula: C₂₆H₂₇N₃O₆S; Molecular Weight: 509.57 g/mol) is a piperazine-based derivative featuring three key structural motifs:

  • 4-Methylbenzenesulfonyl group: A sulfonyl moiety contributing to metabolic stability and solubility modulation.
  • Furan-2-carboxamide: A heterocyclic amide that may influence electronic properties and bioactivity .

This compound’s design aligns with trends in medicinal chemistry, where piperazine scaffolds are widely used for their conformational flexibility and ability to interact with diverse biological targets.

Properties

IUPAC Name

N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S/c1-18-5-9-20(10-6-18)25(31)28-13-15-29(16-14-28)26(32)24(27-23(30)22-4-3-17-35-22)36(33,34)21-11-7-19(2)8-12-21/h3-12,17,24H,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZHOMINBAWRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Piperazine Substituent Sulfonyl/Carboxamide Group Molecular Weight (g/mol) Reported Activity Reference
Target Compound 4-Methylbenzoyl 4-Methylbenzenesulfonyl, furan-2-carboxamide 509.57 Not explicitly reported
N-[2-(4-(3-Fluorobenzoyl)piperazin-1-yl)... 3-Fluorobenzoyl Phenylsulfonyl, furan-2-carboxamide - Not reported
Compound 4l () Benzothiazol-2-yl Propanamide with nitroimidazole - Antitumor activity
Compound 9a () 3-(Trifluoromethyl)benzoyl Acetamide - Not reported
Compound 31 () 2,3-Dichlorophenyl Benzofuran-2-carboxamide - Not reported
V025-7354 () 4-Methylbenzoyl Chlorobenzamide 581.12 Not reported

Key Observations

Piperazine Substituents
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylbenzoyl substituent (electron-donating methyl group) contrasts with 3-fluorobenzoyl (electron-withdrawing fluorine) in . Fluorine enhances metabolic stability but may reduce solubility compared to methyl .
Sulfonyl and Carboxamide Groups
  • Sulfonyl Variations : The target’s 4-methylbenzenesulfonyl group differs from phenylsulfonyl in . Methyl substitution likely increases lipophilicity, affecting membrane permeability .
  • Carboxamide Heterocycles : The furan-2-carboxamide in the target is smaller than benzofuran-2-carboxamide (), which has a larger aromatic system. Benzofuran derivatives often exhibit enhanced binding to hydrophobic pockets in enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.